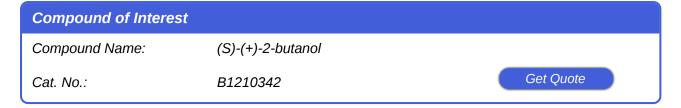


Physical and chemical properties of (S)-(+)-2-butanol.

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An In-depth Technical Guide to the Physical and Chemical Properties of (S)-(+)-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Butanol, a chiral secondary alcohol, serves as a crucial building block in asymmetric synthesis and is of significant interest in the pharmaceutical and chemical industries. Its stereospecific properties make it a valuable precursor for the synthesis of complex chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-(+)-2-butanol**, including detailed data, experimental protocols, and visualizations to support research and development activities.

Physical Properties

(S)-(+)-2-Butanol is a colorless, flammable liquid with a characteristic alcohol odor.[1][2] Its physical properties are summarized in the table below. These properties are essential for its handling, purification, and use in various applications.

Table 1: Physical Properties of (S)-(+)-2-Butanol



Property	Value	Reference(s)
Molecular Formula	C4H10O	[3][4]
Molecular Weight	74.12 g/mol	[3][4]
Appearance	Colorless liquid	[1][3]
Odor	Characteristic alcohol odor	[1][2]
Boiling Point	99-100 °C	[4][5]
Melting Point	-115 °C	[1][6][7]
Density	0.803 g/mL at 25 °C	[5]
0.808 g/mL at 20 °C	[1]	
Refractive Index (n ²⁰ /D)	1.397	[5]
Specific Rotation ($[\alpha]^{20}/D$)	+13.52° to +13.9° (neat)	[2][5][8]
Solubility in Water	Soluble (390 g/L)	[6]
Vapor Pressure	12.5 mmHg at 20 °C	[9]
Flash Point	24 °C (75 °F)	[1]
Autoignition Temperature	406 °C (763 °F)	

Chemical Properties

The chemical reactivity of **(S)-(+)-2-butanol** is primarily dictated by the hydroxyl (-OH) group. As a secondary alcohol, it undergoes reactions typical of this functional class, including oxidation and esterification.

Oxidation

Oxidation of **(S)-(+)-2-butanol** yields the corresponding ketone, 2-butanone (methyl ethyl ketone, MEK). This reaction is a common transformation in organic synthesis.

Reaction Scheme: CH₃CH(OH)CH₂CH₃ → CH₃C(=O)CH₂CH₃



Common oxidizing agents for this conversion include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern oxidation conditions. The choice of oxidant depends on the desired reaction conditions and scale.

Esterification

(S)-(+)-2-Butanol reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by a strong acid, such as sulfuric acid.

Reaction Scheme: CH₃CH(OH)CH₂CH₃ + R-COOH ≠ R-COOCH(CH₃)CH₂CH₃ + H₂O

The esters derived from **(S)-(+)-2-butanol** can have pleasant aromas and are used in the fragrance and flavor industries.[6]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key physical properties and performing common chemical reactions.

Determination of Specific Rotation

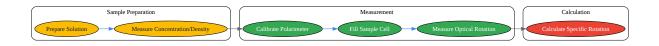
The specific rotation is a fundamental property of chiral compounds and is determined using a polarimeter.

Methodology:

- Sample Preparation: Prepare a solution of **(S)-(+)-2-butanol** of a known concentration (c) in a suitable achiral solvent (e.g., ethanol). If measuring the neat liquid, the density (d) is used instead of concentration.
- Polarimeter Setup: Calibrate the polarimeter with a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).
- Measurement: Fill a polarimeter cell of a known path length (I) with the sample solution.
 Measure the observed optical rotation (α).



• Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (I × c) for solutions, or [α] = α / (I × d) for neat liquids.



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Caption: Workflow for Determining Specific Rotation.

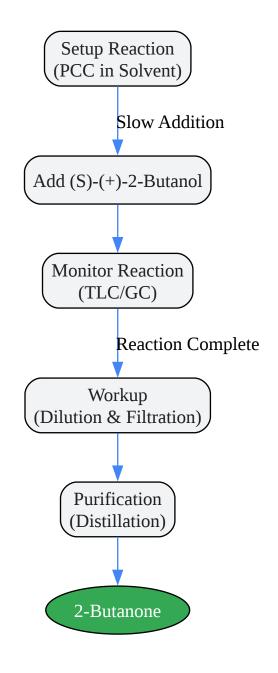
Oxidation to 2-Butanone

This protocol describes a general procedure for the oxidation of **(S)-(+)-2-butanol** using pyridinium chlorochromate (PCC).

Methodology:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in a suitable solvent (e.g., dichloromethane).
- Addition of Alcohol: Slowly add a solution of (S)-(+)-2-butanol in the same solvent to the PCC suspension with stirring.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent (e.g., diethyl
 ether) and filter through a pad of silica gel or Celite to remove the chromium salts.
- Purification: Remove the solvent under reduced pressure. The crude 2-butanone can be purified by distillation.





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Caption: Experimental Workflow for Oxidation.

Safety Information

(S)-(+)-2-Butanol is a flammable liquid and should be handled with appropriate safety precautions. It can cause eye irritation and may cause drowsiness or dizziness.

Signal Word: Warning



- Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness).
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Applications

The primary application of **(S)-(+)-2-butanol** is as a chiral building block in the synthesis of enantiomerically pure compounds. Its defined stereochemistry is transferred to the target molecule, which is critical in the development of pharmaceuticals where only one enantiomer may be therapeutically active. It is also used in the synthesis of chiral ligands for asymmetric catalysis and as a chiral solvent.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **(S)-(+)-2-butanol**. The tabulated data, along with the generalized experimental protocols and safety information, offer a valuable resource for researchers, scientists, and drug development professionals working with this important chiral alcohol. Understanding these fundamental properties is essential for its effective and safe use in synthetic and analytical applications.

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